molecular formula C21H27NO2 B1212015 (6-Amino-4,4-diphenylheptan-3-yl) acetate CAS No. 40488-01-5

(6-Amino-4,4-diphenylheptan-3-yl) acetate

Cat. No. B1212015
CAS RN: 40488-01-5
M. Wt: 325.4 g/mol
InChI Key: FYQILXMAOLDNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinor-levomethadyl acetate, also known as dnlaam or 1 alpha-acetyldinormethadol, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Dinor-levomethadyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Dinor-levomethadyl acetate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dinor-levomethadyl acetate is primarily located in the cytoplasm and membrane (predicted from logP). Dinor-levomethadyl acetate and formaldehyde can be biosynthesized from nor-levomethadyl acetate through the action of the enzyme cytochrome P450 3A7. In humans, dinor-levomethadyl acetate is involved in the levomethadyl acetate metabolism pathway.

Scientific Research Applications

Chemosensing Properties

(6-Amino-4,4-diphenylheptan-3-yl) acetate and similar compounds have been investigated for their potential in chemosensing applications. Specifically, certain derivatives of this compound were found to exhibit significant antioxidant activities, along with antimicrobial activity against bacterial strains, anti-inflammatory activity, and cytotoxic activity against certain cancer cell lines (Al-Hazmy et al., 2022).

Synthesis of β-Amino Acids

These compounds have also been utilized in the synthesis of β-amino acids containing a cyclopropane ring. This synthesis involves the Michael addition of optically active 3, 4-diphenyloxazolidinone to 2′-substituted 2-chloro-2-cyclopropylideneacetates (Es-Sayed et al., 1993).

Ligands in Palladium-Catalyzed Reactions

A study demonstrated the use of a chiral amino alcohol related to (6-Amino-4,4-diphenylheptan-3-yl) acetate in the creation of an efficient ligand for palladium-catalyzed enantioselective allylic amination reactions. This ligand showed excellent enantioselectivity in the amination reaction of certain acetates (Sudo & Saigo, 1997).

Catalysts in Enantioselective Reductions

These compounds have been prepared from amino acids and used as catalysts in enantioselective reductions of acetophenone, showcasing their potential in organic synthesis (Braun et al., 2007).

Derivatives in Organic Synthesis

Derivatives of (diphenylmethylene-amino) acetic acid, related to (6-Amino-4,4-diphenylheptan-3-yl) acetate, have been used in reactions with carbon disulfide and phenyl isothiocyanate. These reactions produce ketene dithioacetals and N,N-acetals, highlighting their utility in organic synthesis (Dölling et al., 1993).

Anticancer Agents

Another study synthesized diphenyl (aryl) (4-oxo-2-phenyl-4H-quinazolin-3-yl)-acetic acid hydrazino methyl phosphonate, a compound structurally related to (6-Amino-4,4-diphenylheptan-3-yl) acetate, and evaluated its potential as an anticancer agent. The compounds showed significant anti-proliferative activity against various cancer cell lines (Awad et al., 2018).

Recombinant Protein Expression in E. coli

A study on E. coli BL21 (DE3) indicated that acetate, a derivative of acetic acid, can impact the expression of recombinant proteins. The study suggested an approach of cultivating E. coli at alkaline pH values to minimize the effects caused by acetate stress, showcasing the compound's relevance in bioprocessing (Wang et al., 2014).

Luminescence and NMR Studies

Luminescence and NMR studies have included the investigation of acetate binding to chiral diaqua europium, gadolinium, or ytterbium cationic complexes, demonstrating its use in understanding complex chemical interactions (Dickins et al., 2002).

properties

CAS RN

40488-01-5

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(6-amino-4,4-diphenylheptan-3-yl) acetate

InChI

InChI=1S/C21H27NO2/c1-4-20(24-17(3)23)21(15-16(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16,20H,4,15,22H2,1-3H3

InChI Key

FYQILXMAOLDNOY-UHFFFAOYSA-N

SMILES

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

synonyms

1 alpha-acetyldinormethadol
1 alpha-acetyldinormethadol maleate
1 alpha-acetyldinormethadol maleate, (R*,R*)-(+-)-isomer
1 alpha-acetyldinormethadol maleate, (S-(R*,R*))-isomer
1 alpha-acetyldinormethadol, (-)-(S-(R*,R*))-isomer
1 alpha-acetyldinormethadol, (R-(R*,R*))-isomer
1 alpha-acetyldinormethadol, hydrochloride, (S-(R*,R*))-isomer
dinor-LAAM
dinorLAAM
DNLAAM
l-alpha-dinoracetylmethadol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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